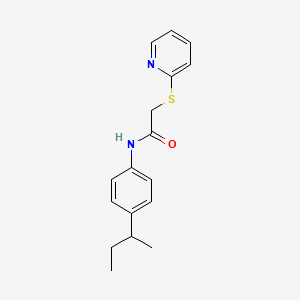

N-(4-(sec-butyl)phenyl)-2-(2-pyridinylsulfanyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(sec-butyl)phenyl)-2-(2-pyridinylsulfanyl)acetamide is an organic compound that features a sec-butyl group attached to a phenyl ring, which is further connected to a pyridinylsulfanyl group through an acetamide linkage

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(sec-butyl)phenyl)-2-(2-pyridinylsulfanyl)acetamide typically involves the following steps:

Formation of the sec-butylphenyl intermediate: This can be achieved through Friedel-Crafts alkylation of benzene with sec-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of the pyridinylsulfanyl group: The sec-butylphenyl intermediate is then reacted with 2-mercaptopyridine in the presence of a base such as sodium hydride to form the pyridinylsulfanyl derivative.

Acetamide formation: Finally, the pyridinylsulfanyl derivative is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and efficiency. This could include the use of continuous flow reactors, which offer better control over reaction conditions and can enhance the overall efficiency and sustainability of the process .

Análisis De Reacciones Químicas

Types of Reactions

N-(4-(sec-butyl)phenyl)-2-(2-pyridinylsulfanyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The sulfur atom in the pyridinylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the acetamide linkage can be reduced to form amines.

Substitution: The hydrogen atoms on the phenyl ring can be substituted with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid, while nucleophilic substitution can involve reagents like sodium methoxide.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

N-(4-(sec-butyl)phenyl)-2-(2-pyridinylsulfanyl)acetamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a ligand in the study of enzyme-substrate interactions.

Industry: It can be used in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of N-(4-(sec-butyl)phenyl)-2-(2-pyridinylsulfanyl)acetamide involves its interaction with specific molecular targets. The pyridinylsulfanyl group can interact with metal ions or proteins, potentially inhibiting or modulating their activity. The sec-butyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparación Con Compuestos Similares

Similar Compounds

N-(4-tert-butylphenyl)-2-(2-pyridinylsulfanyl)acetamide: Similar structure but with a tert-butyl group instead of a sec-butyl group.

N-(4-isopropylphenyl)-2-(2-pyridinylsulfanyl)acetamide: Similar structure but with an isopropyl group instead of a sec-butyl group.

N-(4-methylphenyl)-2-(2-pyridinylsulfanyl)acetamide: Similar structure but with a methyl group instead of a sec-butyl group.

Uniqueness

N-(4-(sec-butyl)phenyl)-2-(2-pyridinylsulfanyl)acetamide is unique due to the presence of the sec-butyl group, which can influence its steric and electronic properties, potentially leading to different reactivity and biological activity compared to its analogs.

Actividad Biológica

N-(4-(sec-butyl)phenyl)-2-(2-pyridinylsulfanyl)acetamide is a compound of interest within medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C15H20N2OS and a molecular weight of approximately 292.4 g/mol. The compound features a sec-butyl group, a phenyl ring, and a pyridylsulfanyl moiety, contributing to its unique biological properties.

Anticonvulsant Activity

Research has shown that derivatives of acetamides, including compounds similar to this compound, exhibit anticonvulsant properties. A study evaluated various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides and found that certain derivatives demonstrated significant activity in maximal electroshock (MES) seizure models. The structure-activity relationship indicated that modifications in the side chains could enhance anticonvulsant efficacy .

Osteoclast Inhibition

Another area of investigation is the compound’s potential in inhibiting osteoclastogenesis. Compounds with similar structures have been shown to modulate bone resorption activity by affecting osteoclast differentiation and function. For instance, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide exhibited strong inhibitory effects on osteoclast formation, suggesting that similar mechanisms may be applicable to this compound .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the phenyl and pyridyl groups can significantly influence biological activity. For example, the presence of electron-donating or electron-withdrawing groups can alter the compound's interaction with biological targets, including ion channels and receptors involved in seizure activity and bone metabolism .

| Modification | Effect on Activity |

|---|---|

| Electron-donating groups | Increased anticonvulsant activity |

| Electron-withdrawing groups | Decreased binding affinity |

| Chain length variation | Optimal length enhances efficacy |

Case Studies and Experimental Findings

- Anticonvulsant Screening : In a study involving various acetamide derivatives, specific compounds showed protection in MES tests at doses of 100 mg/kg and 300 mg/kg, indicating that structural modifications can lead to enhanced anticonvulsant properties .

- Osteoclast Activity Modulation : Research highlighted that certain acetamides could prevent OVX-induced bone loss in vivo. This suggests that this compound may also possess therapeutic potential for treating osteoporosis by inhibiting osteoclast activity .

Propiedades

IUPAC Name |

N-(4-butan-2-ylphenyl)-2-pyridin-2-ylsulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS/c1-3-13(2)14-7-9-15(10-8-14)19-16(20)12-21-17-6-4-5-11-18-17/h4-11,13H,3,12H2,1-2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYFRWIVTJWMADJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)NC(=O)CSC2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.